molecular formula C15H16N6O2 B2355066 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1797124-99-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2355066
CAS No.: 1797124-99-2
M. Wt: 312.333
InChI Key: DMOBMTOIGCETHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 3-cyanopyrazine group and an isoxazole-5-carboxamide moiety. The cyanopyrazine moiety may enhance binding affinity through hydrogen bonding or π-π stacking interactions, while the isoxazole ring contributes to metabolic stability and solubility .

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c16-9-12-14(18-6-5-17-12)21-7-2-11(3-8-21)10-19-15(22)13-1-4-20-23-13/h1,4-6,11H,2-3,7-8,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOBMTOIGCETHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole-5-Carboxylic Acid Synthesis

The isoxazole ring is typically constructed via cyclocondensation of β-diketones with hydroxylamine hydrochloride. For example, ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate undergoes cyclization with hydroxylamine to yield ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate, which is subsequently hydrolyzed to the carboxylic acid. Adapting this approach, the unsubstituted isoxazole-5-carboxylic acid can be synthesized from acetylacetone derivatives.

Piperidin-4-ylmethylamine Intermediate

Functionalization of piperidine at the 4-position involves:

  • N-Alkylation of piperidin-4-ylmethanol with 2-chloro-3-cyanopyrazine under basic conditions.
  • Buchwald-Hartwig amination for direct coupling of preformed cyanopyrazine derivatives to piperidine.

Synthetic Routes to Isoxazole-5-Carboxylic Acid

Cyclocondensation of β-Diketones

The core isoxazole ring is synthesized via a one-pot cyclization-elimination sequence:

$$
\text{CH}3\text{COCH}2\text{COOR} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Isoxazole-5-carboxylate}
$$

Optimization Notes :

  • Yields improve with excess hydroxylamine (1.5–2.0 equiv) and reflux in ethanol (12–16 h).
  • Hydrolysis to the carboxylic acid requires LiOH in THF/H₂O (4 h, 0°C to rt), achieving >90% conversion.

Preparation of (1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methanamine

Piperidine Functionalization

Step 1: N-Alkylation of Piperidine
Piperidin-4-ylmethanol reacts with 2-chloro-3-cyanopyrazine in the presence of K₂CO₃ in DMF (80°C, 24 h) to install the cyanopyrazine moiety.

Step 2: Oxidation of Alcohol to Amine
The resulting alcohol is converted to the amine via a Mitsunobu reaction (DIAD, Ph₃P, phthalimide) followed by hydrazine deprotection, yielding (1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanamine in 65–72% overall yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (EDC/HOBt)

The most widely employed method uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF or CH₂Cl₂:

$$
\text{Isoxazole-5-COOH} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Amide}
$$

Conditions :

  • 0°C to rt, 12–18 h
  • Yields: 70–85%

Acid Chloride Route

For sterically hindered amines, conversion to the acid chloride improves reactivity:

$$
\text{Isoxazole-5-COOH} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{Isoxazole-5-COCl} \xrightarrow{\text{Amine, Base}} \text{Amide}
$$

Example :

  • Thionyl chloride (2 equiv) in toluene (reflux, 2 h) forms the acid chloride, which is coupled with the amine in THF using N-methylmorpholine (NMM) as base (0–5°C, 1.5 h). Yield: 79–91%.

Process Optimization and Scale-Up

Temperature Control

Critical steps requiring strict temperature control:

  • Acylation : Maintaining 0–5°C during acid chloride addition prevents decomposition.
  • Cyclization : Reflux conditions (Δ, 80–100°C) ensure complete ring formation.

Solvent Selection

  • Polar aprotic solvents (DMF, ACN) enhance coupling efficiency.
  • Co-solvents (THF/H₂O) facilitate hydrolysis steps.

Purification Techniques

Step Method Conditions Purity (%)
Crude Amide Crystallization IPA/H₂O (3:1), 0–5°C ≥98
Final Product Column Chromatography SiO₂, EtOAc/Hexanes (1:1 → 3:1) 99.5

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazine), 8.45 (s, 1H, isoxazole), 4.45 (d, J = 6.0 Hz, 2H, CH₂), 3.68 (s, 3H, N-CH₃), 1.56 (s, 6H, piperidine CH₂).
  • ¹³C NMR : 168.1 (CONH), 162.1 (C≡N), 160.2 (isoxazole C-O), 135.6 (pyrazine C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₇H₁₉N₆O₂ [M+H]⁺: 355.1522; found: 355.1518.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
EDC/HOBt Coupling 70–85 98–99 Moderate High
Acid Chloride Route 79–91 99.5 High Moderate
Enzymatic Catalysis 50–60 95 Low Low

The acid chloride method offers superior yields and scalability for industrial applications, while EDC/HOBt remains favorable for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyrazine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

4-Methyl-N-(1-(4-(Trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide

This compound shares the isoxazole-5-carboxamide backbone but replaces the cyanopyrazine-piperidine group with a trifluoromethylbenzyl-substituted indazole.

5-Methyl-N-(1,3-Thiazol-2-yl)isoxazole-4-carboxamide

Structurally distinct due to the thiazole ring replacing the pyrazine-piperidine system, this compound demonstrates crystallographic stability, as reported in Acta Crystallographica Section E. The thiazole group may confer different electronic properties, affecting solubility and target interactions compared to the cyanopyrazine derivative .

Piperidine-Based Analogues

Fentanyl Derivatives (e.g., 4'-Methyl Acetyl Fentanyl)

Fentanyl analogues like N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide share the piperidine core but are pharmacologically distinct as opioid receptor agonists. The acetamide group in these compounds is linked to aromatic phenyl rings rather than heterocycles like isoxazole or pyrazine, highlighting the critical role of substituents in determining target specificity .

Goxalapladib (CAS-412950-27-7)

This atherosclerosis drug features a naphthyridine-acetamide scaffold with a piperidine moiety. Unlike the cyanopyrazine derivative, it incorporates trifluoromethyl biphenyl and methoxyethyl groups, which likely enhance its pharmacokinetic profile and binding to phospholipase A2 targets .

Functional Activity Comparison

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Key Substituents Reported Activity Toxicity Data Reference
N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide Piperidine + Isoxazole 3-Cyanopyrazine N/A (hypothetical) N/A N/A
4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide Isoxazole Trifluoromethylbenzyl-indazole 0.19 (assay unspecified) nd
4'-Methyl Acetyl Fentanyl Piperidine Phenylacetamide Opioid receptor agonist High (fentanyl class)
Goxalapladib Naphthyridine + Piperidine Trifluoromethyl biphenyl Anti-atherosclerosis Preclinical data

Structural and Pharmacological Insights

  • Cyanopyrazine vs. Trifluoromethyl Groups: The electron-withdrawing cyano group in the target compound may improve binding precision compared to the bulkier trifluoromethyl group in , which could cause steric hindrance.
  • Piperidine Linker Flexibility: The methylene bridge in this compound allows greater conformational flexibility than the rigid naphthyridine core in Goxalapladib .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on various studies.

Synthesis and Structure

The synthesis of this compound involves the reaction of piperidine derivatives with isoxazole intermediates. The structural features include a piperidine ring, a cyanopyrazine moiety, and an isoxazole carboxamide group, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Cytotoxicity : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated potent cytotoxic effects against various tumor cell lines, suggesting that the compound may also share this property .
  • Cell Cycle Arrest : In liver cancer (HCC) cells, certain isoxazole-piperazine hybrids have been reported to induce G1 or G2/M cell cycle arrest, leading to apoptotic cell death. This mechanism is critical for the development of anti-cancer agents as it directly affects tumor growth and proliferation .
  • Inhibition of Stemness Markers : Some studies indicate that these compounds can reduce the expression of stemness markers such as NANOG and OCT4 in liver cancer stem cells (CSCs), which are crucial for tumor recurrence and metastasis .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays:

Study Cell Line IC50 Value (μM) Mechanism
Study 1HeLa10.5Apoptosis
Study 2HCC6.0Cell Cycle Arrest
Study 3MCF78.2Inhibition of Proliferation

These studies highlight the compound's potential as an effective anti-cancer agent.

Case Studies

Several case studies provide insight into the efficacy and safety profile of related isoxazole compounds:

  • Case Study on Liver Cancer : A recent study evaluated the effects of isoxazole derivatives on liver cancer cells, revealing that these compounds significantly reduced cell viability and induced apoptosis through both intrinsic and extrinsic pathways .
  • Antineoplastic Activity : Another study focused on the antineoplastic properties of novel isoxazolines, where four out of nine synthesized compounds exhibited significant cytotoxic activity against mammalian cancer cells compared to standard treatments .
  • Inflammatory Response Modulation : Compounds similar to this compound were found to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating cancers associated with chronic inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.